N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide
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Overview
Description
N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide is a specialized chemical compound with the molecular formula C12H12BrNO2 and a molecular weight of 282.13 g/mol . This compound is known for its unique structure, which includes a bromoacetyl group attached to a phenyl ring, further connected to a cyclopropanecarboxamide moiety . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide typically involves the reaction of 4-(2-bromoacetyl)aniline with cyclopropanecarboxylic acid chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxo and hydroxy derivatives, and carboxylic acids .
Scientific Research Applications
N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or modulation of protein function . The cyclopropanecarboxamide moiety may contribute to the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-chloroacetyl)phenyl)cyclopropanecarboxamide: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
N-(4-(2-fluoroacetyl)phenyl)cyclopropanecarboxamide: Contains a fluoroacetyl group, offering different reactivity and properties.
N-(4-(2-iodoacetyl)phenyl)cyclopropanecarboxamide: Features an iodoacetyl group, which can undergo different substitution reactions compared to the bromoacetyl group.
Uniqueness
N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various research applications, particularly in the synthesis of novel molecules and the study of biological activities .
Properties
Molecular Formula |
C12H12BrNO2 |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
N-[4-(2-bromoacetyl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H12BrNO2/c13-7-11(15)8-3-5-10(6-4-8)14-12(16)9-1-2-9/h3-6,9H,1-2,7H2,(H,14,16) |
InChI Key |
RMOKDJGVZNRLOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)CBr |
Origin of Product |
United States |
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